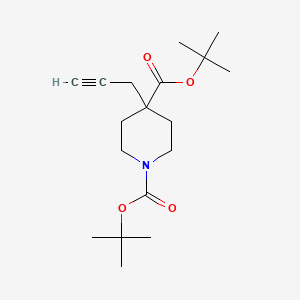
1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its unique structure, which includes a piperidine ring substituted with prop-2-ynyl and di-tert-butyl ester groups.
Preparation Methods
The synthesis of 1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and propargyl bromide.
Reaction Conditions: The piperidine is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form the prop-2-ynylpiperidine intermediate.
Esterification: The intermediate is then subjected to esterification with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield this compound.
Chemical Reactions Analysis
1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynyl group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The prop-2-ynyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
1,4-Di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate can be compared with similar compounds such as:
Ditert-butyl 4-allylpiperidine-1,4-dicarboxylate: Similar structure but with an allyl group instead of a prop-2-ynyl group.
Ditert-butyl 4-benzylpiperidine-1,4-dicarboxylate: Contains a benzyl group, offering different chemical properties and reactivity.
Ditert-butyl 4-methylpiperidine-1,4-dicarboxylate: Features a methyl group, leading to variations in its chemical behavior.
Properties
IUPAC Name |
ditert-butyl 4-prop-2-ynylpiperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-8-9-18(14(20)22-16(2,3)4)10-12-19(13-11-18)15(21)23-17(5,6)7/h1H,9-13H2,2-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMGSZLKKRVNKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225141-32-0 |
Source


|
| Record name | 1,4-di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














